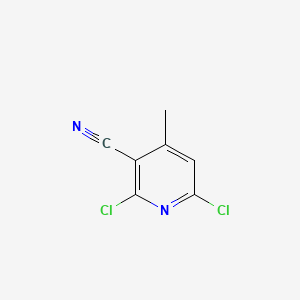
2,6-Dichloro-4-methylnicotinonitrile
Cat. No. B1293653
Key on ui cas rn:
875-35-4
M. Wt: 187.02 g/mol
InChI Key: LSPMHHJCDSFAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05668287
Procedure details


hydrogenating the 3-cyano-2,6-dichloro-4-methylpyridine produced in b) in the presence of an organic solvent, with an hydrogenation catalyst selected from the group consisting of palladium (II) chloride and 10% Pd/C, at 50 to 150 psi, at a temperature of from 20° C. to 100° C., for 6 to 24 hours, to produce 3-cyano-4-methylpyridine;

Name
palladium (II) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](Cl)=[N:5][C:6](Cl)=[CH:7][C:8]=1[CH3:9])#[N:2]>[Pd](Cl)Cl.[Pd]>[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=NC(=CC1C)Cl)Cl
|
Step Two
|
Name
|
palladium (II) chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced in b) in the presence of an organic solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C=NC=CC1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
